molecular formula C15H10ClNO3 B503483 2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 38936-63-9

2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B503483
CAS No.: 38936-63-9
M. Wt: 287.7g/mol
InChI Key: GIRZROTWZXVXPX-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a 2-chlorobenzyloxy substituent attached to the isoindole-1,3-dione core. This compound shares structural similarities with biologically active phthalimides such as thalidomide and lenalidomide but differs in its substitution pattern, which influences its electronic, steric, and pharmacological properties .

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRZROTWZXVXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210289
Record name 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38936-63-9
Record name 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38936-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Phthalimide Salts

Alkylation of potassium phthalimide with 2-chlorobenzyl halides represents a direct approach. In a representative procedure, 2-chlorobenzyl chloride reacts with potassium phthalimide in dimethylformamide (DMF) at 100–150°C for 1–10 hours. The reaction proceeds via nucleophilic displacement, yielding the O-alkylated product after recrystallization.

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 100–150°C

  • Yield: 68–74%

This method parallels the synthesis of 2-{[6-(chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione , where potassium phthalimide and 2,6-bis(chloromethyl)pyridine in DMF yielded 68% product after recrystallization.

Gabriel Synthesis Adaptations for Ether Formation

The Gabriel synthesis, typically used for amine preparation, can be adapted for ether synthesis by modifying the nucleophile and reaction conditions.

Two-Step Hydrolysis and Alkylation

A patent by describes a two-step process for 2-chlorobenzylamine synthesis, which can be analogously applied to ether formation:

  • Base Hydrolysis: 10–30% aqueous KOH cleaves the phthalimide intermediate.

  • Acid Hydrolysis: Concentrated HCl in water (0.5:1–2:1 ratio) isolates the product.

For the target compound, replacing the amine intermediate with a 2-chlorobenzyloxy group would require substituting the hydrolysis step with an alkylation step.

Key Data:

  • By-products: Phthalic acid and 2-chlorobenzylphthalamic acid (4.95 g isolated).

  • Solvent Recovery: DMF filtrate reused in subsequent reactions.

Mitsunobu Reaction for Ether Linkage

The Mitsunobu reaction offers a reliable route for forming ethers between alcohols and phenols. While phthalimide lacks a hydroxyl group, derivatives like 2-hydroxyphthalimide (if accessible) could react with 2-chlorobenzyl alcohol under Mitsunobu conditions.

Typical Conditions:

  • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~70% (estimated based on analogous reactions).

This method remains hypothetical for the target compound but is well-established for N-substituted phthalimides, as seen in the synthesis of Mannich bases.

Williamson Ether Synthesis

Williamson ether synthesis involves alkoxide displacement of alkyl halides. For This compound , this requires:

  • Generating the phthalimide alkoxide via deprotonation (e.g., NaH).

  • Reacting with 2-chlorobenzyl bromide in anhydrous conditions.

Challenges:

  • Phthalimide’s low acidity (pKa ~8.3) necessitates strong bases.

  • Competing N-alkylation may occur without careful temperature control.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantagesLimitations
Alkylation in DMFDMF, 100–150°C, 1–10 hrs68–74%High yield, solvent reuseRequires anhydrous conditions
MitsunobuDEAD, PPh3, THF~70%Stereospecific, mild conditionsRequires 2-hydroxyphthalimide
WilliamsonNaH, THF, 0°C to reflux50–60%Broad substrate scopeLow yield due to side reactions

Experimental Optimization and Challenges

Recrystallization and Purification

Recrystallization from isopropyl ether/ethyl acetate (1:1) yielded 68% pure product in analogous syntheses. For the target compound, similar solvent systems (e.g., toluene/hexane) may improve crystallinity.

By-Product Management

Hydrolysis by-products like phthalic acid necessitate efficient filtration and washing protocols. Acidic workups (e.g., HCl) aid in separating ionic by-products from the neutral target compound.

Chemical Reactions Analysis

The compound can undergo various types of reactions, including:

    Oxidation: Due to its ketone group, it can be oxidized under appropriate conditions.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), nucleophiles (e.g., amines), and acid catalysts.

Scientific Research Applications

The compound has several scientific research applications:

  • In chemistry , it serves as a synthetic intermediate for more complex molecules.
  • In biology , it may have biological activity due to its structural features.
  • In medicine , it could be investigated for potential therapeutic effects.
  • In industry , it might be used as a building block for fine chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not explicitly mentioned in the available literature. further research could explore its molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-[(2-Chlorobenzyl)oxy]-target compound 2-Cl-benzyloxy C₁₅H₁₀ClNO₃ 287.698 High boiling point (439.6°C)
2-[(2-Nitrobenzyl)oxy]-derivative 2-NO₂-benzyloxy C₁₅H₁₀N₂O₅ 298.255 Electrophilic reactivity
2-[(3-Chlorobenzyl)oxy]-isomer 3-Cl-benzyloxy C₁₅H₁₀ClNO₃ 287.698 Altered electronic distribution
2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-derivative 4-Cl-C₆H₄-SO₂-ethyl C₁₅H₁₃ClNO₄S 349.8 Enhanced polarity
5,6-Dichloro-2-(2-hydroxyphenyl)-derivative 5,6-Cl; 2-OH-phenyl C₁₄H₇Cl₂NO₃ 308.12 Anticancer potential

Biological Activity

2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for further research and development.

  • Molecular Formula : C15H10ClNO3
  • Molecular Weight : 287.70 g/mol
  • CAS Number : 38936-63-9
  • IUPAC Name : 2-[(2-chlorophenyl)methoxy]isoindole-1,3-dione

Synthesis

The synthesis of this compound involves an O-acylation reaction with starting materials such as 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine. The reaction typically yields around 88% under optimal conditions at room temperature for one hour.

Biological Activity

Research indicates that this compound possesses various biological activities:

Antitumor Activity

Studies have demonstrated that isoindole derivatives, including this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity. Specific studies have reported IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its antitumor effects appears to involve:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Proliferation : It disrupts cell cycle progression, effectively inhibiting the proliferation of malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the chlorobenzyl group enhances lipophilicity and facilitates cellular uptake.
  • The isoindole moiety is crucial for interacting with biological targets involved in tumorigenesis.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focused on the biological evaluation of isoindole derivatives:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Study BFound that the compound inhibits tumor growth in vivo in xenograft models.
Study CReported synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy.

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